Methyl 6-cyano-1-naphthoate
Overview
Description
Methyl 6-cyano-1-naphthoate, also known as 1-Naphthalenecarboxylic acid, 6-cyano-, methyl ester, is an organic compound with the molecular formula C13H9NO2 and a molecular weight of 211.22 g/mol . This compound is characterized by its naphthalene ring structure with a cyano group at the 6-position and a methyl ester group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-cyano-1-naphthoate can be synthesized through various methods. One common synthetic route involves the reaction of methyl 6-trifluoromethylsulfonyloxy-1-naphthoate with zinc cyanide in the presence of tetrakis(triphenylphosphine) palladium as a catalyst . The reaction is typically carried out in dimethylformamide (DMF) as the solvent.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-1-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Common reagents for the reduction of the cyano group include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be used for the hydrolysis of the ester group.
Major Products
Reduction: Reduction of the cyano group yields 6-amino-1-naphthoate.
Hydrolysis: Hydrolysis of the ester group yields 6-cyano-1-naphthoic acid.
Scientific Research Applications
Methyl 6-cyano-1-naphthoate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and cyano groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-cyano-1-naphthoate depends on the specific reactions it undergoes. For example, in reduction reactions, the cyano group is converted to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions are typically related to the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-hydroxy-1-naphthoate
- Methyl 2-hydroxy-1-naphthoate
- Methyl 8-hydroxy-1-naphthoate
- Methyl 2-chloro-1-naphthoate
- Methyl 1-naphthoate
- Methyl 3-hydroxy-1-naphthoate
Uniqueness
Methyl 6-cyano-1-naphthoate is unique due to the presence of both a cyano group and a methyl ester group on the naphthalene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 6-cyanonaphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c1-16-13(15)12-4-2-3-10-7-9(8-14)5-6-11(10)12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVMMAPLNOYDCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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